molecular formula C15H20O4 B1666479 Abscisic acid CAS No. 21293-29-8

Abscisic acid

Cat. No.: B1666479
CAS No.: 21293-29-8
M. Wt: 264.32 g/mol
InChI Key: JLIDBLDQVAYHNE-OAHLLOKOSA-N
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Description

Abscisic acid is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a trimethylated cyclohexene ring, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abscisic acid typically involves multiple steps, including the formation of the cyclohexene ring, introduction of the hydroxy group, and the establishment of the conjugated diene system. Common synthetic routes may involve the use of Grignard reagents, aldol condensations, and selective oxidations. Reaction conditions often require precise temperature control, inert atmospheres, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may leverage large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Abscisic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The conjugated diene system can be reduced to form saturated compounds.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, Abscisic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Its structural features make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy in treating various diseases, leveraging its unique chemical properties to develop new pharmaceuticals.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of Abscisic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and conjugated diene system play crucial roles in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxy-substituted cyclohexenes and conjugated dienes, such as:

  • Abscisic acid analogs
  • Hydroxycyclohexene derivatives
  • Conjugated diene compounds with similar functional groups

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features

Properties

CAS No.

21293-29-8

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/t15-/m1/s1

InChI Key

JLIDBLDQVAYHNE-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@]1(C=CC(=CC(=O)O)C)O)(C)C

SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C

Appearance

Solid powder

melting_point

160 - 161 °C

21293-29-8
7773-56-0

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (S-(Z,E))-
Abscisic Acid
Abscisic Acid Monoammonium Salt, (R)-Isomer
Abscisic Acid, (+,-)-Isomer
Abscisic Acid, (E,E)-(+-)-Isomer
Abscisic Acid, (E,Z)-(+,-)-Isomer
Abscisic Acid, (R)-Isomer
Abscisic Acid, (Z,E)-Isomer
Abscissic Acid
Abscissins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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